2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

PDE4 inhibition Enzymatic assay Phenoxyacetamide SAR

2-(4-(tert-Butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953244-24-1) is a synthetic small-molecule phenoxyacetamide that incorporates a 4-tert-butylphenoxy moiety linked via an acetamide bridge to a 4-(dimethylamino)phenethyl group. Its molecular formula is C22H30N2O2 (MW ≈ 354.5 g/mol).

Molecular Formula C22H30N2O2
Molecular Weight 354.494
CAS No. 953244-24-1
Cat. No. B2687203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide
CAS953244-24-1
Molecular FormulaC22H30N2O2
Molecular Weight354.494
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C22H30N2O2/c1-22(2,3)18-8-12-20(13-9-18)26-16-21(25)23-15-14-17-6-10-19(11-7-17)24(4)5/h6-13H,14-16H2,1-5H3,(H,23,25)
InChIKeyYGRNPZZXCVGCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(tert-Butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953244-24-1): Core Identity and Baseline for Scientific Procurement


2-(4-(tert-Butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953244-24-1) is a synthetic small-molecule phenoxyacetamide that incorporates a 4-tert-butylphenoxy moiety linked via an acetamide bridge to a 4-(dimethylamino)phenethyl group [1]. Its molecular formula is C22H30N2O2 (MW ≈ 354.5 g/mol). The compound has been registered in authoritative chemical catalogues including the J-GLOBAL database and is indexed in ChEMBL (CHEMBL5188747) and BindingDB (BDBM50603823) [1][2][3]. The only publicly disclosed bioactivity is inhibition of phosphodiesterase 4D2 (PDE4D2), placing it within the phenoxyacetamide class explored for nucleotide phosphodiesterase modulation and bacterial transcriptional regulator (EthR) inhibition, although its own EthR activity has not been reported [2][3][4].

Why 2-(4-(tert-Butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide Cannot Be Substituted by Common In-Class Analogs


The 4-(dimethylamino)phenethyl substituent on the acetamide nitrogen distinguishes CAS 953244-24-1 from simpler analogs such as 2-(4-tert-butylphenoxy)acetamide (CAS 28329-43-3) and the shorter ethyl-linked N-(2-dimethylaminoethyl) variant [1]. This extended arylalkylamine side chain introduces an additional basic tertiary amine center and a phenyl ring, altering logP, polar surface area, and the potential for π–π or cation–π interactions with biological targets [1][2]. In the closely related N-phenyl-phenoxyacetamide series co-crystallized with EthR (PDB 4DW6), the nature of the N-phenyl substituent was shown to directly govern binding-pocket occupancy and EthR inhibitory potency [3]. Consequently, generic interchange with analogs lacking the 4-(dimethylamino)phenethyl group risks losing target engagement, altering selectivity, and changing physicochemical properties—even though direct comparative data for CAS 953244-24-1 remain extremely limited [2][3].

Quantitative Differentiation Evidence for 2-(4-(tert-Butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953244-24-1)


PDE4D2 Enzyme Inhibition: The Only Publicly Available Bioactivity Anchor for CAS 953244-24-1

CAS 953244-24-1 inhibits recombinant PDE4D2 catalytic domain (residues 86–413, unknown origin) with an IC50 of 80,000 nM in a radiometric assay using [³H]-GMP or [³H]-AMP as substrate [1]. This is the only publicly reported quantitative bioactivity for the compound. By comparison, optimized clinical PDE4 inhibitors such as LEO 29102 achieve IC50 values of ~5 nM on the same enzyme, placing CAS 953244-24-1 at the weak end of the activity spectrum [2]. No PDE4 inhibition data for the simpler 2-(4-tert-butylphenoxy)acetamide or the N-(2-dimethylaminoethyl) analog are publicly available, meaning the contribution of the 4-(dimethylamino)phenethyl extension to PDE4 activity, while mechanistically plausible, remains unquantified in direct comparator studies.

PDE4 inhibition Enzymatic assay Phenoxyacetamide SAR

Structural Differentiation from the Closest Commercially Available Analogs

The defining structural feature of CAS 953244-24-1 is the 4-(dimethylamino)phenethyl substituent on the acetamide nitrogen, which is absent in the widely available 2-(4-tert-butylphenoxy)acetamide (CAS 28329-43-3, MW 207.27) and is replaced by a shorter 2-dimethylaminoethyl chain in N-(2-dimethylaminoethyl)-4-tert-butylphenoxyacetamide (J-GLOBAL ID 200907014665895794, MW 278.4) [1]. This extension increases molecular weight to ~354.5 and adds an aromatic ring with a basic tertiary amine (calculated pKa ~9.0 for the dimethylaniline moiety), altering hydrogen-bond acceptor/donor counts, rotatable bonds, and lipophilicity compared to both shorter-chain analogs [1][2].

Chemical structure Physicochemical properties Analog comparison

Class-Level Inference from N-Phenyl-Phenoxyacetamide EthR Inhibitors

A series of N-phenyl-phenoxyacetamide derivatives were co-crystallized with Mycobacterium tuberculosis EthR (PDB 4DW6) and demonstrated that the N-phenyl substituent directly occupies a hydrophobic pocket critical for EthR inhibition, with IC50 values ranging from 0.2 to 10 µM across the series [1]. CAS 953244-24-1 shares the N-phenyl-phenoxyacetamide scaffold but replaces the N-phenyl with an N-(4-(dimethylamino)phenethyl) group. No EthR inhibition data exist for CAS 953244-24-1 specifically, but the class-level SAR indicates that modifications to the N-aryl portion drastically alter potency, suggesting that its unique N-substituent would produce distinct EthR activity relative to the published analogs.

EthR inhibition Tuberculosis Phenoxyacetamide SAR

Recommended Application Scenarios for 2-(4-(tert-Butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953244-24-1) Based on Verified Evidence


PDE4D2 Inhibitor Screening and SAR Expansion

CAS 953244-24-1 can serve as a low-potency reference ligand (IC50 = 80 µM) in PDE4D2 enzymatic assays to establish the assay window for high-throughput screening campaigns seeking more potent phenoxyacetamide-derived PDE4 inhibitors [1]. Its weak activity makes it useful as a negative control or as a starting scaffold for medicinal chemistry optimization aimed at improving PDE4 potency through modification of the dimethylaminophenethyl appendage [1][2].

Chemical Probe Development for EthR-Mediated Ethionamide Boosting

Given the structural homology to the N-phenyl-phenoxyacetamide EthR inhibitor series co-crystallized in PDB 4DW6, CAS 953244-24-1 is a rational candidate for synthesis and testing as an EthR inhibitor or ethionamide booster in Mycobacterium tuberculosis [3]. Its distinct N-(4-(dimethylamino)phenethyl) substituent may confer novel binding interactions with the EthR hydrophobic pocket that differ from previously characterized N-phenyl analogs [3].

Physicochemical Comparator in LogP and Solubility Optimization Studies

The extended 4-(dimethylamino)phenethyl side chain distinguishes CAS 953244-24-1 from simpler 2-(4-tert-butylphenoxy)acetamide (CAS 28329-43-3) in terms of calculated logP, polar surface area, and hydrogen-bonding capacity [4]. It can be used as a tool compound in parallel property-profiling studies to quantify the impact of adding a basic dimethylaniline group on solubility, permeability, and metabolic stability within the phenoxyacetamide series [4].

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